molecular formula C8H12ClNO B13710235 O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride

O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride

Katalognummer: B13710235
Molekulargewicht: 173.64 g/mol
InChI-Schlüssel: CPPUTBZSXFSYMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride typically involves the reaction of 2,5-dimethylphenylhydroxylamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include steps such as crystallization and recrystallization to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to O-(2,5-Dimethylphenyl)hydroxylamine hydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .

Eigenschaften

Molekularformel

C8H12ClNO

Molekulargewicht

173.64 g/mol

IUPAC-Name

O-(2,5-dimethylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5H,9H2,1-2H3;1H

InChI-Schlüssel

CPPUTBZSXFSYMG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)ON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.